5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
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Overview
Description
5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol is a complex carbohydrate derivative This compound is characterized by multiple hydroxyl groups and a unique structural arrangement that includes several oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol typically involves the following steps:
Starting Materials: The synthesis begins with simple sugars such as glucose or fructose.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using protecting groups like acetals or silyl ethers to prevent unwanted reactions.
Formation of Oxane Rings: The protected sugars undergo cyclization reactions to form oxane rings.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the oxane rings and the addition of hydroxyl groups. This method is advantageous due to its specificity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its multiple hydroxyl groups make it a candidate for interactions with various biomolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in drug delivery systems due to its ability to form stable complexes with other molecules.
Industry
In the industrial sector, this compound is used in the production of biodegradable materials. Its complex structure and multiple functional groups make it suitable for creating environmentally friendly products.
Mechanism of Action
The mechanism of action of 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function. This compound may also participate in signaling pathways by acting as a ligand for certain receptors.
Comparison with Similar Compounds
Similar Compounds
- 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4-dihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol
- 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-ethyloxane-2,3,4-triol
Uniqueness
The uniqueness of 5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol lies in its specific arrangement of oxane rings and hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H30O14 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
5-[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxane-2,3,4-triol |
InChI |
InChI=1S/C17H30O14/c1-4-13(8(21)10(23)15(26)28-4)30-17-12(25)9(22)14(6(2-18)29-17)31-16-11(24)7(20)5(19)3-27-16/h4-26H,2-3H2,1H3 |
InChI Key |
UUPHNFLDYBBOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(CO3)O)O)O)O)O |
Origin of Product |
United States |
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